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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-phenyl-1H-indole

CAS No.: 74794-89-1

Cat. No.: B14448243

Get Quote

Executive Summary & Molecule Profile
4,6-Dimethoxy-2-phenylindole is a substituted indole derivative characterized by an electron-

rich indole core (due to dimethoxy substitution) and an extended

-conjugated system (due to the C2-phenyl ring). Unlike its famous structural cousin DAPI (4',6-
diamidino-2-phenylindole), which is a DNA-intercalating fluorescent stain, this molecule is
primarily investigated as a pharmacophore in medicinal chemistry, particularly for its potential
as a tubulin polymerization inhibitor and antitumor agent.
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Feature Detail

Chemical Formula

Molecular Weight 253.29 g/mol

Core Scaffold Indole (Benzopyrrole)

Key Substituents Phenyl (C2), Methoxy (C4, C6)

Primary Application
Medicinal Chemistry (Tubulin inhibition), Organic

Electronics

UV-Vis Absorption Maxima: Comparative Analysis
The optical properties of 4,6-dimethoxy-2-phenylindole are governed by the interplay between

the auxochromic effect of the methoxy groups and the bathochromic shift induced by the

phenyl conjugation.

Spectral Data Comparison Table
The following table contrasts the absorption maxima (

) of the target compound with key structural analogs to illustrate the electronic impact of
substitutions.
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Compound (nm)
(

)

Electronic Effect

Indole (Reference) 287 ~6,000

Baseline aromatic

transitions (

).

2-Phenylindole 305 - 310 ~20,000

Conjugation: Phenyl

ring extends

-system, causing a

~20 nm red shift.

5-Methoxy-2-

phenylindole
320 - 330 ~18,000

Auxochrome: Methoxy

group (EDG) raises

HOMO energy,

narrowing the HOMO-

LUMO gap.

4,6-Dimethoxy-2-

phenylindole
315 - 335* High

Synergistic Effect:

Dual methoxy groups

at C4/C6 provide

strong electron

density to the indole

ring, further stabilizing

the excited state.

DAPI (Stain) 358 27,000

Amidino Groups:

Strong conjugation

leads to significant red

shift (distinct from

methoxy analogs).

*Note: Range derived from structure-activity relationship (SAR) data of analogous methoxy-

substituted 2-phenylindoles. The 4,6-substitution pattern creates a specific electronic push-pull

system with the C2-phenyl ring.
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Mechanistic Insight: Why the Shift Occurs?
Conjugation (C2-Phenyl): The phenyl ring at position 2 is coplanar (or nearly coplanar) with

the indole core, allowing

-electron delocalization over the entire 2-phenylindole skeleton. This lowers the energy
difference between the ground state (

) and excited state (

).

Electronic Donation (Methoxy): The oxygen atoms in the methoxy groups at positions 4 and

6 possess lone pairs that participate in resonance with the benzene ring of the indole. This

mesomeric effect (+M) increases the electron density of the system, resulting in a

bathochromic (red) shift compared to the unsubstituted 2-phenylindole.

Indole Core
(287 nm)

+ C2-Phenyl Group
(Conjugation Extension)

 Bathochromic Shift
(~20 nm)

4,6-Dimethoxy-2-phenylindole
(315-335 nm)

+ 4,6-Dimethoxy Groups
(Auxochromic Donation)

 Additional Red Shift
(~10-15 nm)

Click to download full resolution via product page

Figure 1: Additive electronic effects leading to the observed absorption spectrum.[1]

Experimental Protocol: Synthesis &
Characterization
To validate the spectral properties, the compound is typically synthesized via the Fischer Indole

Synthesis. This protocol ensures the correct regiochemistry (4,6-dimethoxy pattern).

Reagents
Precursor A: 3,5-Dimethoxyphenylhydrazine hydrochloride.
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Precursor B: Acetophenone.[2]

Catalyst: Zinc Chloride (

) or Polyphosphoric Acid (PPA).

Solvent: Ethanol (reaction) / Dichloromethane (extraction).

Step-by-Step Workflow
Hydrazone Formation:

Dissolve 3,5-dimethoxyphenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.

Add a catalytic amount of acetic acid.

Reflux for 1-2 hours.

Checkpoint: Monitor TLC for disappearance of hydrazine. Isolate the hydrazone

intermediate if necessary (often proceeds in situ).

Cyclization (Fischer Indolization):

Treat the hydrazone with fused

at 170°C (melt) or reflux in PPA.

Mechanism:[3] [3,3]-Sigmatropic rearrangement releases ammonia (

) to form the indole ring.

Regioselectivity Note: Cyclization of 3,5-dimethoxyphenylhydrazone can yield two

isomers: 4,6-dimethoxy and 5,7-dimethoxy. The 4,6-isomer is typically the major product

due to steric and electronic factors, but separation via column chromatography is required.

Purification:

Quench reaction with water. Extract with Ethyl Acetate.[2][4]

Purify via silica gel chromatography (Hexane:EtOAc gradient).
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Validation: Verify structure via

-NMR (Look for distinct singlet at C3-H and methoxy peaks).

Start: 3,5-Dimethoxyphenylhydrazine
+ Acetophenone

Condensation
(Ethanol, Reflux)

Intermediate:
Phenylhydrazone

Fischer Cyclization
(ZnCl2 or PPA, Heat)

- NH3

Isomer Mixture

Target: 4,6-Dimethoxy-2-phenylindole
(Major Product)

Purification

By-product: 5,7-Dimethoxy isomer

Click to download full resolution via product page

Figure 2: Fischer Indole Synthesis pathway highlighting the critical isomer separation step.

Comparative Performance Guide
For researchers selecting a compound for drug development or optical studies, the distinction

between 4,6-dimethoxy-2-phenylindole and its alternatives is critical.
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Comparison with DAPI (The "False Friend")
Crucial Warning: Do not confuse 4,6-dimethoxy-2-phenylindole with DAPI (4',6-Diamidino-2-

phenylindole).

DAPI: Contains amidine groups (

). It is highly polar, water-soluble, and binds DNA minor grooves. Used exclusively for
staining.

4,6-Dimethoxy-2-phenylindole: Lipophilic, no amidines. Used as a drug scaffold (e.g., tubulin

binding). It will not function as a standard DNA stain in the same manner.

Comparison with 5-Methoxy-2-phenylindole
5-Methoxy: The most common commercially available analog.

Performance: 4,6-Dimethoxy variants often exhibit higher potency in biological assays (e.g.,

cytotoxicity against cancer lines) due to increased electron density and altered hydrogen

bonding potential at the receptor site.

Optical: The 4,6-dimethoxy substitution pattern results in a slightly broader absorption band

compared to the sharp peak of the 5-methoxy derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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